molecular formula C27H26N4O5S B393936 ETHYL 2-[2-AMINO-3-CYANO-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

ETHYL 2-[2-AMINO-3-CYANO-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B393936
M. Wt: 518.6g/mol
InChI Key: VGVAJAKTLCUYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[2-amino-3-cyano-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a quinoline and a benzothiophene moiety, both of which are known for their significant biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of ETHYL 2-[2-AMINO-3-CYANO-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be achieved through a multi-step process involving various reagents and conditions. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . These derivatives can then undergo further reactions to form the desired compound. Industrial production methods often involve solvent-free reactions or the use of catalytic amounts of reagents to optimize yield and reduce costs .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of amino and cyano groups allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The active hydrogen atoms in the compound can participate in substitution reactions, where they are replaced by other functional groups.

Scientific Research Applications

Ethyl 2-[2-amino-3-cyano-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-[2-AMINO-3-CYANO-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses

Properties

Molecular Formula

C27H26N4O5S

Molecular Weight

518.6g/mol

IUPAC Name

ethyl 2-[2-amino-3-cyano-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinolin-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C27H26N4O5S/c1-2-36-27(33)23-17-6-3-4-9-21(17)37-26(23)30-19-7-5-8-20(32)24(19)22(18(14-28)25(30)29)15-10-12-16(13-11-15)31(34)35/h10-13,22H,2-9,29H2,1H3

InChI Key

VGVAJAKTLCUYKS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)CCC4

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)CCC4

Origin of Product

United States

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